Bipinnatin J

CAS No.:

Cat. No.: VC1770268

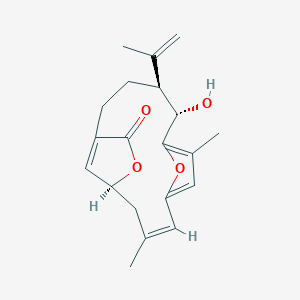

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O4 |

|---|---|

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | (2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |

| Standard InChI | InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 |

| Standard InChI Key | RCFMTOJVVOOMTO-PVUOXGCVSA-N |

| Isomeric SMILES | C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C |

| Canonical SMILES | CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C |

Introduction

Chemical Structure and Properties

Structural Features

Bipinnatin J features a 14-membered cembrane ring system with distinctive furan and butenolide moieties integrated within the macrocyclic structure . The compound contains several key stereogenic centers, with the naturally occurring form being the (-)-Bipinnatin J enantiomer . The structure includes:

-

A 14-membered macrocyclic backbone (cembrane skeleton)

-

A furan ring fused to the macrocycle

-

A butenolide (γ-lactone) moiety

-

A hydroxyl group at the C2 position that distinguishes it from its dehydroxylated analog, rubifolide

The compound's three-dimensional structure creates a unique molecular framework that serves as a versatile building block for more complex natural products. Its relatively simple structure among furanocembrenolides makes it an important compound for understanding biosynthetic relationships within this family .

Natural Sources and Occurrence

Bipinnatin J is isolated from marine organisms, specifically from the bipinnate sea plume Antillogorgia bipinnata (formerly known as Pseudopterogorgia bipinnata), a sea fan found in the eastern Caribbean Sea . This sea plume belongs to the family Gorgoniidae and is characterized by its bipinnate branching pattern, which is reflected in both the species name and the compound derived from it .

Marine organisms like sea fans, corals, and other cnidarians are known to produce a diverse array of diterpenes with unique structural features and biological activities. These compounds often serve as chemical defenses against predators or competitors in the marine environment. The isolation of Bipinnatin J from Antillogorgia bipinnata highlights the rich chemical diversity present in marine ecosystems and the potential of marine natural products as sources of novel chemical structures .

Biosynthesis

Biosynthetic Relationships

Bipinnatin J is considered a pivotal intermediate in the biosynthesis of more complex furanocembrenoid natural products . Its position in these biosynthetic networks makes it a valuable compound for understanding the biogenetic relationships among marine diterpenes. The furan and butenolide moieties present in Bipinnatin J can undergo further transformations to generate highly congested, polycyclic frameworks found in related natural products .

Some of the biosynthetic relationships that have been proposed and, in some cases, validated in laboratory settings include:

-

Conversion to Intricarene through a transannular 1,3-dipolar cycloaddition

-

Possible involvement in the biosynthesis of more complex compounds such as Bielschowskysin and Lophotoxin

These biosynthetic relationships highlight the central position of Bipinnatin J in the chemical ecology of marine organisms and its importance as a branching point for structural diversity in marine natural products.

Total Synthesis Approaches

Key Synthetic Challenges

The synthesis of Bipinnatin J presents several challenges to organic chemists, including:

-

Construction of the 14-membered macrocyclic ring

-

Installation of the furan and butenolide moieties

-

Control of stereochemistry, particularly for the butenolide stereocenter

-

Selective functionalization of the macrocycle

These challenges have inspired multiple synthetic approaches, each employing different strategies to address these hurdles .

Notable Synthetic Routes

Several research groups have reported successful total syntheses of Bipinnatin J, showcasing different synthetic methodologies and strategies. From the search results, we can identify the following significant synthetic contributions:

Baran's Approach

A recent approach by Baran and colleagues describes a concise, scalable 10-step total synthesis of (–)-Bipinnatin J . Key features of this synthesis include:

-

Use of inexpensive starting materials

-

Highly convergent synthetic strategy

-

Employment of nickel-electrocatalytic decarboxylative cross-coupling (DCC)

-

Utilization of succinate as an ethylene 2-carbon bridge

-

A unique halogen dance-Zweifel sequence to access a trisubstituted furan

-

Nickel-mediated 1,6-conjugate addition

-

Asymmetric proton transfer to set the key stereocenter

This approach achieves gram-scale synthesis, making Bipinnatin J more accessible for further studies and potential transformations to other natural products.

Relationship to Other Furanocembrenoids

Structural Family Members

Bipinnatin J belongs to a larger family of furanocembrenoid natural products that share common structural features but display diverse molecular architectures. Some notable related compounds include:

-

Rubifolide - The dehydroxylated analog of Bipinnatin J, differing only in the absence of the hydroxyl group at C2

-

Intricarene - A complex polycyclic compound that can be synthesized from Bipinnatin J through a transannular 1,3-dipolar cycloaddition

-

Coralloidalide B - A more oxidized family member believed to be biosynthetically derived from Bipinnatin J

-

Bielschowskysin - A highly complex polycyclic compound that has shown potent and selective anticancer properties

-

Lophotoxin - A neuromuscular acetylcholine antagonist that has been studied extensively for its biological activities

Research Significance and Applications

Synthetic Methodology Development

Research on Bipinnatin J has contributed significantly to the development of synthetic methodologies in organic chemistry. The structural challenges presented by this compound have inspired innovative approaches to:

-

Macrocycle formation

-

Stereoselective synthesis

-

Convergent coupling strategies

These methodological advancements extend beyond the synthesis of Bipinnatin J itself, contributing to the broader field of complex natural product synthesis.

Biological Significance

While the search results don't provide extensive information on the biological activities of Bipinnatin J itself, related compounds in the furanocembrenoid family have demonstrated significant biological properties:

-

Bielschowskysin has shown potent and selective anticancer properties

-

Lophotoxin functions as an irreversible neuromuscular acetylcholine antagonist and has been extensively studied for its biological activities

The structural relationship between Bipinnatin J and these bioactive compounds suggests potential for biological activity that may warrant further investigation.

Recent Advances

Recent advances in the study of Bipinnatin J include:

-

Development of more efficient synthetic routes, such as Baran's 10-step, gram-scale synthesis reported in 2024

-

Exploration of biomimetic transformations to access more complex natural products

-

Investigation of biosynthetic relationships among furanocembrenoids

-

Potential applications in accessing biologically active natural products through semi-synthesis

These advances underscore the continuing relevance of Bipinnatin J in natural product chemistry and synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume